5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline
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Overview
Description
5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline involves multiple steps, starting from the indole nucleus. The process typically includes:
Bromination: Introduction of the bromine atom at the 5-position of the indole ring.
Sulfonylation: Addition of the sulfonyl group to the indole ring.
Piperazine Derivatization: Attachment of the piperazine moiety with the 2-methoxyphenyl group.
Propionylation: Introduction of the propionyl group at the 1-position of the indoline ring.
Each step requires specific reagents and conditions, such as bromine for bromination, sulfonyl chlorides for sulfonylation, and appropriate catalysts for the derivatization and propionylation steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the attached moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Fluoro-3-phenylindole: Another indole derivative with fluorine and phenyl groups.
N-(1-benzothiazol-2-yl)-1-indol-2-yl-1-oxopropan-2-yl: A compound with similar structural features but different substituents
Uniqueness
What sets 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1116065-31-6 |
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Molecular Formula |
C23H20N6O5S |
Molecular Weight |
492.51 |
IUPAC Name |
5-phenyl-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O5S/c1-31-16-9-13(10-17(32-2)19(16)33-3)20-25-18(34-28-20)12-35-23-26-21-15(11-24-27-21)22(30)29(23)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,24,27) |
InChI Key |
HWUKLXLFZURIBX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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